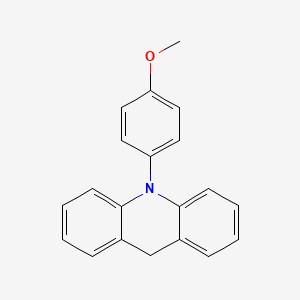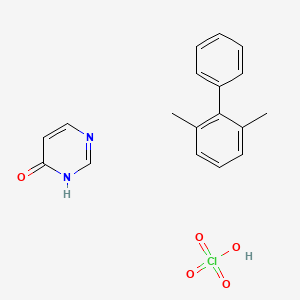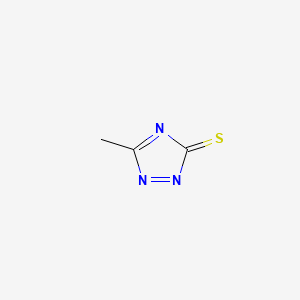![molecular formula C13H12N2 B12924980 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 34595-83-0](/img/structure/B12924980.png)
3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with benzylamine under mild conditions, followed by nucleophilic addition, acetylization, Vilsmeier cyclization, and dechlorination . Another approach includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the compound .
Scientific Research Applications
3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Shares a similar fused ring system but differs in the position and nature of substituents.
Pyrrolopyrazine Derivatives: Contains a pyrrole and pyrazine ring, exhibiting different biological activities.
Pyridazinone Derivatives: Features a pyridazine ring with various substituents, known for diverse pharmacological properties.
Uniqueness: 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Properties
CAS No. |
34595-83-0 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine |
InChI |
InChI=1S/C13H12N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12(11)14-15-13/h1-3,5-6,9H,4,7-8H2 |
InChI Key |
BDMJRBMWMQOMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile](/img/structure/B12924905.png)

![N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide](/img/structure/B12924912.png)









![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B12924973.png)
